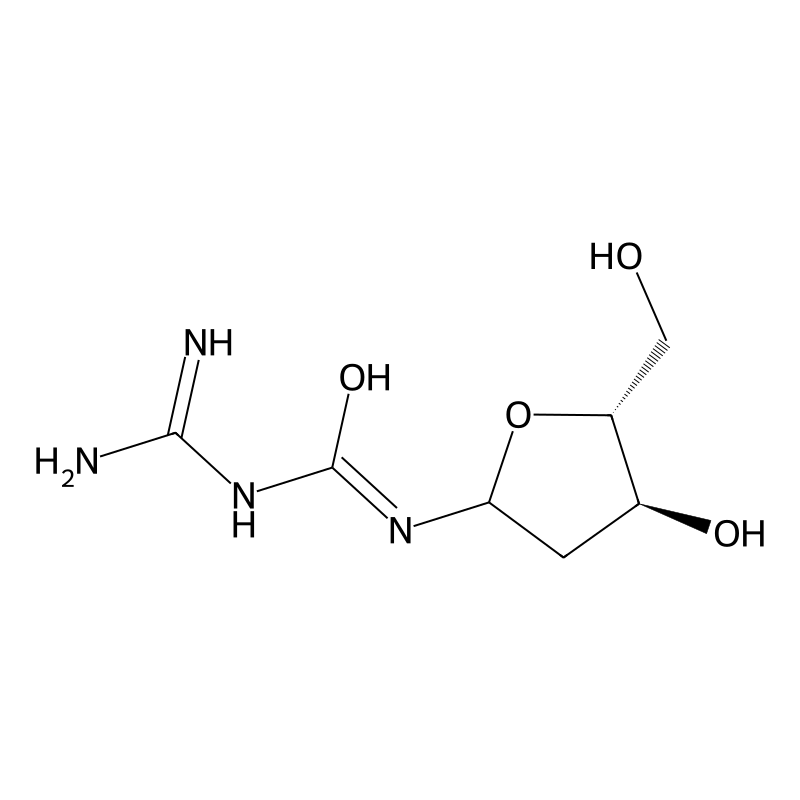D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Catalog No.
S874512
CAS No.
570410-72-9
M.F
C7H14N4O4
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
570410-72-9
Product Name
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
IUPAC Name
1-(diaminomethylidene)-3-[(4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Molecular Formula
C7H14N4O4
Molecular Weight
218.21 g/mol
InChI
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4-,5?/m1/s1
InChI Key
VGUQMXPKKFTIJO-ZZKAVYKESA-N
SMILES
C1C(C(OC1NC(=O)N=C(N)N)CO)O
Synonyms
N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea
Canonical SMILES
C1C(C(OC1NC(=O)N=C(N)N)CO)O
Isomeric SMILES
C1[C@H]([C@H](OC1NC(=O)N=C(N)N)CO)O
- DGuo is a nucleoside derivative. It combines a guanine base (guanine) with a modified sugar moiety (2'-deoxyribofuranose) linked by a urea linkage at the N3 position of the guanine [].
- The alpha/beta mixture refers to the presence of both alpha and beta isomers at the anomeric carbon (C1') of the sugar ring [].
- DGuo is significant in research because it serves as a precursor for the synthesis of N4-alkyl-5-azacytidines, a class of compounds with mutagenic properties [].
Molecular Structure Analysis
- DGuo possesses a complex structure with several key features:
- The guanine base provides a planar aromatic ring system with hydrogen bonding capabilities [].
- The 2'-deoxyribofuranose sugar moiety has a five-membered sugar ring with a hydroxyl group at the 2' position (deoxyribose) [].
- The anomeric carbon (C1') of the sugar ring links to the N9 atom of the guanine base via a glycosidic bond. This bond can exist in either alpha or beta configuration, leading to the mixture [].
- The urea linkage connects the C3 position of the guanine base to the anomeric carbon (C1') of the sugar ring [].
Chemical Reactions Analysis
- A primary application of DGuo is its use as a starting material for the synthesis of N4-alkyl-5-azacytidines. A common method involves reacting DGuo with an alkylating agent and a base to introduce an alkyl group at the N4 position of the guanine ring, followed by cyclization to form the azacytidine ring []. However, the specific reaction scheme depends on the desired N4-alkyl substituent.
Physical And Chemical Properties Analysis
- Due to its relatively recent discovery and use as a research intermediate, specific data on DGuo's physical and chemical properties like melting point, boiling point, and solubility is limited.
- However, based on its structure, it is expected to be a water-soluble compound due to the presence of hydroxyl groups and the urea linkage.
- DGuo itself doesn't have a known biological function. Its importance lies in its role as a precursor for N4-alkyl-5-azacytidines, which can act as mutagenic agents. These modified nucleosides can be incorporated into DNA during replication, leading to errors in the genetic code and potential mutations [].
- Information on the specific hazards associated with DGuo is scarce. However, as a synthetic nucleoside derivative, it's advisable to handle it with caution in a research laboratory setting following standard protocols for organic compounds.
- It's also important to consider the potential hazards of the chemicals used in its synthesis and downstream reactions.
- Synthesis of mutagenic agents: One area of research explores the use of D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture) as a precursor molecule in the synthesis of N4-alkyl-5-azacytidines. N4-alkyl-5-azacytidines are a class of nucleoside analogs with mutagenic properties. Mutagenic compounds can induce errors during DNA replication, which can be helpful for studying mutagenesis and DNA repair mechanisms [].
Purity
> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Quantity
Milligrams-Grams
XLogP3
-1.5
Hydrogen Bond Acceptor Count
4
Hydrogen Bond Donor Count
5
Exact Mass
218.10150494 g/mol
Monoisotopic Mass
218.10150494 g/mol
Heavy Atom Count
15
Appearance
Pale Beige Solid
Melting Point
61-63°C
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds








